molecular formula C56H111N3O6S6 B8192606 Bamea-O16B

Bamea-O16B

Cat. No.: B8192606
M. Wt: 1114.9 g/mol
InChI Key: WBCDKXLTOZQTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAMEA-O16B is a lipid nanoparticle integrated with disulfide bonds, designed for efficient delivery of Cas9 messenger RNA and single-guide RNA into cells. This compound is particularly valuable for gene editing research, as it releases RNA in response to the reductive intracellular environment, facilitating genome editing .

Preparation Methods

BAMEA-O16B is synthesized by incorporating disulfide bonds into lipid nanoparticles. The preparation involves the following steps:

Mechanism of Action

BAMEA-O16B exerts its effects through the following mechanism:

Comparison with Similar Compounds

BAMEA-O16B is unique compared to other similar compounds due to its integration of disulfide bonds and its efficiency in delivering Cas9 messenger RNA and single-guide RNA. Similar compounds include:

This compound stands out for its superior efficiency in RNA delivery, messenger RNA encapsulation, and endosome escape, making it a valuable tool for gene editing research .

Biological Activity

BAMEA-O16B is a bioreducible lipid nanoparticle that has garnered attention for its potential in gene delivery applications, particularly in the context of CRISPR/Cas9 genome editing. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in delivering genetic material, and implications for therapeutic uses.

This compound functions primarily as a nanocarrier for mRNA delivery. Its structure includes disulfide bonds that facilitate the release of encapsulated mRNA in response to the reductive intracellular environment. This mechanism is crucial for effective gene editing, as it allows for the rapid and efficient delivery of CRISPR components (Cas9 mRNA and sgRNA) into target cells.

Key Features:

  • Electrostatic Encapsulation : this compound can encapsulate mRNA through electrostatic interactions, forming stable nanoparticles.
  • Intracellular Release : The bioreducible nature of this compound enhances endosomal escape, ensuring that mRNA is released effectively within cells.

Efficacy in Gene Editing

Research has demonstrated that this compound significantly improves the efficiency of CRISPR/Cas9 genome editing both in vitro and in vivo. In a study involving human embryonic kidney (HEK) cells, this compound facilitated a gene knockout efficiency of up to 90% for green fluorescent protein (GFP) expression within 24 hours post-delivery .

Comparison of Delivery Efficiency:

Delivery MethodGene Knockout EfficiencyTimeframe
This compound90%24 hours
Traditional Cas9/sgRNA RNPsLower efficiencyLonger duration

In Vivo Applications

The in vivo efficacy of this compound was evaluated using C57BL/6 mice, where it was shown to reduce serum levels of PCSK9 by approximately 80% following intravenous administration . Notably, histological examinations indicated no significant inflammation or hepatocellular injury, suggesting a favorable safety profile.

Case Study: PCSK9 Reduction

  • Objective : Assess the impact on PCSK9 levels.
  • Method : Intravenous injection of this compound/Cas9 mRNA/sgPCSK9 nanoparticles.
  • Results : Serum PCSK9 levels decreased to 20% compared to control groups; no signs of liver damage were observed.

Safety Profile

The safety profile of this compound has been rigorously evaluated. In preclinical studies, it was found to be biocompatible with minimal adverse effects. Serum markers such as aspartate transaminase (AST) and alanine aminotransferase (ALT) showed negligible changes post-treatment, indicating that this compound does not induce significant hepatotoxicity .

Properties

IUPAC Name

2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H111N3O6S6/c1-5-8-11-14-17-20-23-26-29-32-48-66-69-51-45-63-54(60)35-38-57-39-42-58(4)43-44-59(40-36-55(61)64-46-52-70-67-49-33-30-27-24-21-18-15-12-9-6-2)41-37-56(62)65-47-53-71-68-50-34-31-28-25-22-19-16-13-10-7-3/h57H,5-53H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDKXLTOZQTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSSCCOC(=O)CCNCCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H111N3O6S6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.